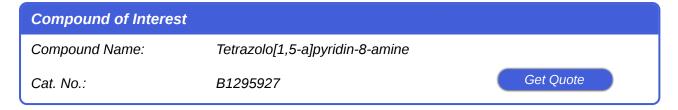


An In-depth Technical Guide to Tetrazolo[1,5-a]pyridin-8-amine

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential biological activities of **Tetrazolo[1,5-a]pyridin-8-amine**. While experimental data for this specific compound is limited in publicly available literature, this document compiles known information and provides context based on closely related analogs to guide further research and development.

Core Physicochemical Properties

Quantitative experimental data for the physicochemical properties of **Tetrazolo[1,5-a]pyridin-8-amine** are not readily available in the reviewed scientific literature. However, based on its structure and data from related compounds, the following properties can be anticipated. Further experimental determination is highly recommended for accurate characterization.

Table 1: Physicochemical Properties of **Tetrazolo[1,5-a]pyridin-8-amine**



Property	Value	Remarks
Molecular Formula	C ₅ H ₅ N ₅	[1][2]
Molecular Weight	135.13 g/mol	[1][2]
CAS Number	73721-28-5	[1][3]
Appearance	Solid (predicted)	General characteristic of similar small heterocyclic molecules.
Melting Point	Not available.	The melting point of the parent compound, Tetrazolo[1,5-a]pyridine, is reported as 156-157°C. The amino group at position 8 is expected to influence this value.
Solubility	Likely soluble in DMSO and methanol.	Tetrazole derivatives often exhibit solubility in polar organic solvents.[4] Experimental verification in a range of solvents (e.g., water, ethanol, acetone, chloroform) is necessary.
рКа	Not available.	The pKa of the parent tetrazole is approximately 4.9.[4] The presence of the pyridine ring and the amino group will significantly alter the acidity and basicity of the molecule.
LogP (Octanol-Water Partition Coefficient)	Not available.	This value is crucial for predicting drug-likeness and membrane permeability. Computational prediction and experimental determination (e.g., using the shake-flask method) are required.



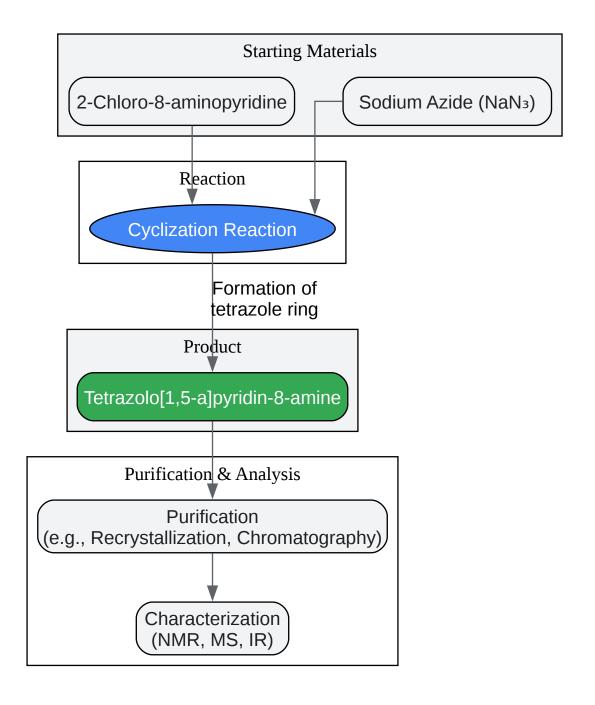
Synthesis and Characterization

While a specific, detailed protocol for the synthesis of **Tetrazolo[1,5-a]pyridin-8-amine** has not been identified in the surveyed literature, a plausible synthetic route can be proposed based on established methods for analogous compounds.

Proposed Synthesis Workflow

A common method for the synthesis of the tetrazolo[1,5-a]pyridine scaffold involves the reaction of a 2-halopyridine with an azide source. For the target compound, a potential starting material would be 2-chloro-8-aminopyridine.





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Figure 1: Proposed synthesis workflow for **Tetrazolo[1,5-a]pyridin-8-amine**.

Experimental Protocols

The following are generalized experimental protocols based on the synthesis of similar tetrazolo[1,5-a]pyridine derivatives. Optimization of reaction conditions, including solvent, temperature, and reaction time, would be necessary.



Protocol 1: Synthesis of Tetrazolo[1,5-a]pyridin-8-amine

- Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-chloro-8-aminopyridine in a suitable solvent such as N,Ndimethylformamide (DMF).
- Addition of Reagent: Add an excess of sodium azide (NaN₃) to the solution. The use of a phase-transfer catalyst, such as tetrabutylammonium bromide, may enhance the reaction rate.
- Reaction Conditions: Heat the reaction mixture to a temperature between 100-150°C.
 Monitor the progress of the reaction using thin-layer chromatography (TLC).
- Work-up: After completion of the reaction (typically several hours), cool the mixture to room temperature. Pour the reaction mixture into ice-water to precipitate the product.
- Isolation and Purification: Collect the crude product by filtration. Purify the solid by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture) or by column chromatography on silica gel.

Protocol 2: Characterization

- Nuclear Magnetic Resonance (NMR) Spectroscopy: Dissolve the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Record ¹H NMR and ¹³C NMR spectra to confirm the chemical structure. The spectra of related tetrazolo[1,5-a]pyrimidine derivatives show characteristic shifts for the protons and carbons of the fused ring system.[3] [5][6]
- Mass Spectrometry (MS): Determine the molecular weight of the compound using a suitable
 mass spectrometry technique, such as electrospray ionization (ESI-MS), to confirm the
 expected molecular ion peak corresponding to its molecular formula.[2][3]
- Infrared (IR) Spectroscopy: Record the IR spectrum of the purified compound. Characteristic absorption bands for the N-H stretching of the amine group and the vibrations of the tetrazole and pyridine rings are expected.[2][3]

Potential Biological Activity and Signaling Pathways



Direct experimental evidence for the biological activity of **Tetrazolo[1,5-a]pyridin-8-amine** is not available in the current literature. However, the tetrazole and pyridine scaffolds are present in numerous biologically active compounds, suggesting potential therapeutic applications.

Antimicrobial Activity

Derivatives of tetrazole and pyridine are known to exhibit a broad spectrum of antimicrobial activities against various strains of bacteria and fungi.[4] The mechanism of action for such compounds can vary, but may involve the inhibition of essential microbial enzymes or disruption of cell wall synthesis.[7]

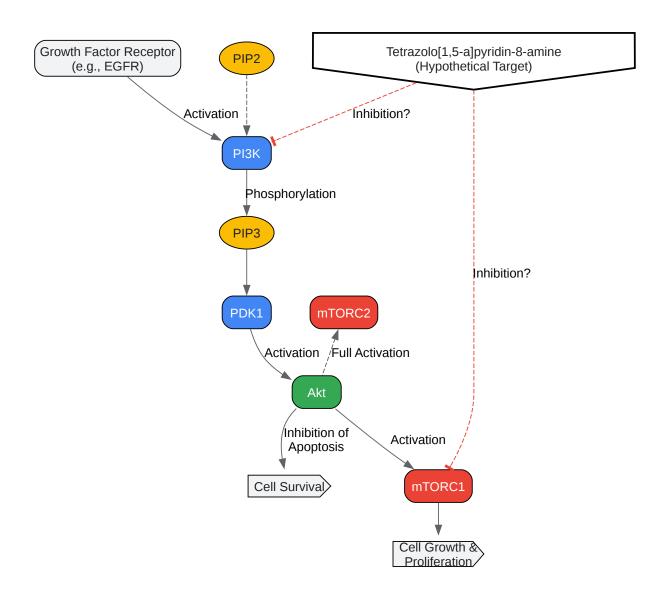
Anticancer Activity

Many tetrazole-containing compounds have been investigated for their anticancer properties.[8] The anticancer mechanism of action for some related heterocyclic compounds has been linked to the inhibition of key signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt/mTOR pathway.

The PI3K/Akt/mTOR Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is a common feature in many types of cancer.





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Figure 2: The PI3K/Akt/mTOR signaling pathway and hypothetical points of inhibition.



It is plausible that **Tetrazolo[1,5-a]pyridin-8-amine** or its derivatives could act as inhibitors of key kinases within this pathway, such as PI3K or mTOR, similar to other nitrogen-containing heterocyclic compounds. This hypothesis requires experimental validation through in vitro kinase assays and cell-based studies.

Conclusion

Tetrazolo[1,5-a]pyridin-8-amine is a heterocyclic compound of interest for which detailed experimental data is currently lacking. This guide provides a framework for its synthesis and characterization based on established chemical principles and data from related compounds. The presence of the tetrazolo[1,5-a]pyridine scaffold suggests potential for biological activity, particularly in the areas of antimicrobial and anticancer research. Further investigation is warranted to determine the precise physicochemical properties, optimize its synthesis, and evaluate its therapeutic potential. The information and proposed experimental workflows herein serve as a valuable resource for initiating such research endeavors.

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